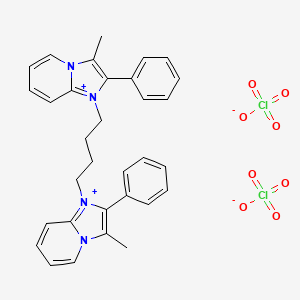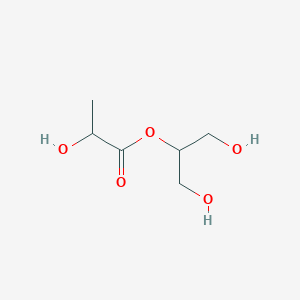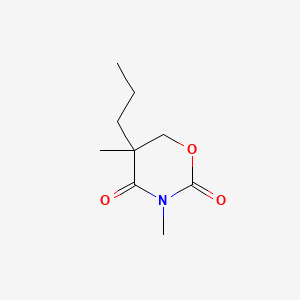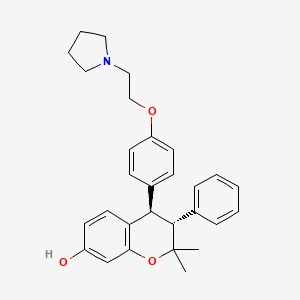
(9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate is a lipid hydroperoxide derived from linoleic acid. It is a significant intermediate in the biosynthesis of various bioactive lipids and plays a crucial role in biological systems, particularly in oxidative stress and inflammation processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate can be achieved through several methods. One common approach involves the oxidation of linoleic acid using singlet oxygen or other oxidizing agents. The reaction typically requires controlled conditions to ensure the formation of the desired hydroperoxide without over-oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize catalysts and optimized reaction conditions to achieve high yields and purity. The use of biocatalysts, such as lipoxygenases, is also explored for more environmentally friendly production methods .
Análisis De Reacciones Químicas
Types of Reactions
(9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of secondary oxidation products, such as aldehydes and ketones.
Substitution: The hydroperoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like hydrogen peroxide for further oxidation. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include (9Z,11Z)-13-hydroxy-9,11-octadecadienoate, aldehydes, and ketones. These products are significant in various biochemical pathways and industrial applications .
Aplicaciones Científicas De Investigación
(9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, affecting various cellular pathways and leading to inflammation and cell damage. The compound targets lipid membranes, proteins, and DNA, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(9Z,11E,13S,15Z)-13-Hydroperoxyoctadeca-9,11,15-trienoic acid: Another lipid hydroperoxide with similar oxidative properties.
(9Z,11E)-13-Hydroperoxy-9,11-octadecadienoate: An isomer with different geometric configuration, affecting its reactivity and biological activity.
Uniqueness
(9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate is unique due to its specific geometric configuration, which influences its reactivity and interaction with biological molecules. This configuration makes it a valuable compound for studying lipid oxidation and its biological implications .
Propiedades
Número CAS |
14606-80-5 |
|---|---|
Fórmula molecular |
C19H34O4 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
methyl (9Z,11Z)-13-hydroperoxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h8,10,13,16,18,21H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13- |
Clave InChI |
WWBBEXJQOOTEIL-SBHPKLHRSA-N |
SMILES isomérico |
CCCCCC(/C=C\C=C/CCCCCCCC(=O)OC)OO |
SMILES canónico |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


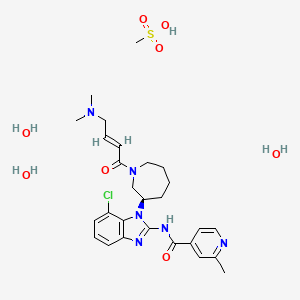

![5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B12772473.png)



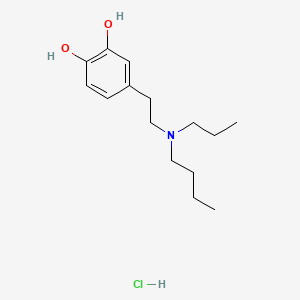

![[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate](/img/structure/B12772504.png)
